

# Dilevalol: A Comprehensive Technical Guide on its Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Dilevalol**, the (R,R)-stereoisomer of labetalol, is a third-generation beta-adrenergic antagonist with a unique pharmacological profile characterized by non-selective beta-blockade and selective beta-2 partial agonism, resulting in vasodilation.[1][2] This dual mechanism of action positioned it as a promising antihypertensive agent. Despite its therapeutic potential, **dilevalol** was withdrawn from the market shortly after its introduction due to concerns about hepatotoxicity.[3] This guide provides an in-depth technical overview of **dilevalol**'s molecular structure, physicochemical properties, pharmacology, and the experimental methodologies used to characterize this compound.

### **Molecular Structure and Identification**

**Dilevalol** is one of the four stereoisomers of labetalol.[3] Its specific spatial arrangement is crucial to its distinct pharmacological activity compared to the racemic mixture of labetalol.

- Chemical Name: 2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide[4]
- IUPAC Name: 2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide[4][5]



• CAS Number: 75659-07-3[4]

Molecular Formula: C<sub>19</sub>H<sub>24</sub>N<sub>2</sub>O<sub>3</sub>[4][6][7]

Stereochemistry: (R,R)-isomer of labetalol[3]

### **Physicochemical Properties**

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for **dilevalol** is limited, some properties can be inferred from its parent compound, labetalol.

Property	Value	Source
Molecular Weight	328.41 g/mol	[6][7]
Melting Point	~181°C (for Labetalol HCl, with decomposition)	[3]
рКа	9.3 (for Labetalol)	[8][9]
LogP	2.7 - 3.1 (for Labetalol)	[8]
Solubility	Soluble in DMSO. Labetalol HCl is sparingly soluble in water and ethanol.	[10]

## **Pharmacological Properties**

**Dilevalol**'s unique pharmacology stems from its dual action on the adrenergic system.



Property	Description	Source
Mechanism of Action	Non-selective $\beta$ -adrenergic antagonist and a selective $\beta_2$ -adrenergic partial agonist. The $\beta_2$ -agonism leads to vasodilation and a reduction in peripheral vascular resistance.	[1][2]
Adrenoceptor Selectivity	Non-selective for $\beta_1$ and $\beta_2$ receptors (antagonism). Selective for $\beta_2$ receptors (partial agonism). Negligible $\alpha_1$ -blocking activity.	[2][11]
Intrinsic Sympathomimetic Activity (ISA)	Possesses significant partial β <sub>2</sub> -agonist activity.	[11]
Pharmacodynamics	Reduces blood pressure by decreasing systemic vascular resistance, with minimal effect on heart rate and cardiac output.	[1][2]
Potency	As a selective $\beta_2$ -agonist, it is seven-fold more potent than the racemic mixture of labetalol. As a nonselective $\beta$ -antagonist, it is four times more potent.	[1][12]

# **Pharmacokinetic Properties**

The pharmacokinetic profile of **dilevalol** has been well-characterized in human studies.



Parameter	Value	Source
Absorption	Rapidly and completely absorbed following oral administration.	[6][7][11]
Bioavailability	~11-14% due to extensive first-pass metabolism.	[6][7]
Time to Peak Plasma Concentration (Tmax)	1.4 hours (oral)	[6]
Peak Plasma Concentration (Cmax)	62 ng/mL (200 mg oral dose)	[6]
Volume of Distribution (Vd)	24.6 L/kg (intravenous)	[6]
Protein Binding	Approximately 50% (for Labetalol)	[13]
Metabolism	Extensively metabolized in the liver, primarily through conjugation to glucuronide metabolites.	[13]
Elimination Half-life (t1/2)	8.3 hours (oral), 12 hours (intravenous)	[6]
Clearance	23.2 mL/min/kg (intravenous)	[6]
Excretion	Metabolites are excreted in the urine and feces.	[13]

# **Experimental Protocols**

# High-Performance Liquid Chromatography (HPLC) for Plasma and Urine Concentration

A sensitive and specific HPLC method was developed for the quantitative determination of **dilevalol** in human plasma and urine.



### Sample Preparation:

- **Dilevalol** is extracted from plasma or urine via liquid-liquid partition into diethyl ether under slightly alkaline conditions.
- The drug is then back-extracted into a dilute acid solution.
- Chromatographic Conditions:
  - Column: Reversed-phase PRP-1 column (150 x 4.1 mm, 5 μm).
  - Mobile Phase: A suitable mixture of organic solvent and buffer to achieve separation.
  - Detection: Fluorimetric detection, which provides high sensitivity.

### Quantitation:

- The method demonstrated linearity for dilevalol concentrations typically observed after therapeutic doses (100-800 mg).
- The lower limit of quantitation was 1 ng/mL in plasma and 20 ng/mL in urine.
- Intra-assay precision was high, with a coefficient of variation below 6% in plasma and 4% in urine.

# Radioligand Binding Assay for Adrenergic Receptor Affinity

To determine the binding affinity of **dilevalol** for  $\beta_1$  and  $\beta_2$ -adrenergic receptors, a competitive radioligand binding assay can be employed.

#### Materials:

- Membrane preparations from tissues or cells expressing  $\beta_1$  and  $\beta_2$ -adrenergic receptors.
- A suitable radioligand, such as [125]-iodocyanopindolol.
- Varying concentrations of unlabeled dilevalol.



• Assay buffer (e.g., Tris-HCl with MgCl<sub>2</sub>).

#### Procedure:

- Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of dilevalol.
- Allow the binding to reach equilibrium.
- Separate the bound from free radioligand by rapid filtration through glass fiber filters.
- Measure the radioactivity retained on the filters using a scintillation counter.

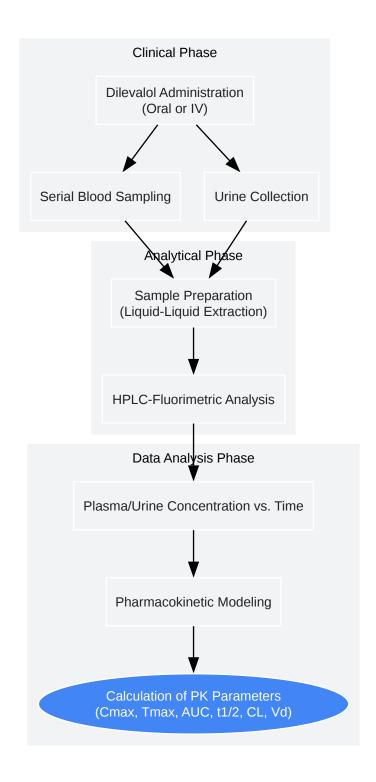
#### Data Analysis:

- The concentration of **dilevalol** that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>) is determined.
- The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the affinity of **dilevalol** for the receptor.

# Signaling Pathways and Logical Relationships Dilevalol's Dual-Action Mechanism at the Adrenergic Receptor









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. High-performance liquid chromatographic assay for dilevalol in human plasma and urine using a PRP-1 column and fluorimetric detection PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. pmda.go.jp [pmda.go.jp]
- 4. G protein-coupled receptor Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Buy Dilevalol | 75659-07-3 | >98% [smolecule.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- To cite this document: BenchChem. [Dilevalol: A Comprehensive Technical Guide on its Molecular Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1630385#dilevalol-molecular-structure-and-properties]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com